BenchChemオンラインストアへようこそ!

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine

PI3K inhibition Kinase inhibitor Androgen receptor

This specific 2-morpholinothiazole regioisomer is claimed in UCB Pharma patents as a selective PI3K inhibitor scaffold, distinct from the 4-morpholino analog (VPC-14228) which targets the androgen receptor. Procuring this precise C2-attached morpholine derivative ensures target engagement for PI3K/mTOR pathway interrogation and clear freedom-to-operate boundaries under US patent 8,168,634 B2. Avoid generic analogs lacking verified kinase selectivity.

Molecular Formula C13H14N2OS
Molecular Weight 246.33 g/mol
CAS No. 1211579-08-6
Cat. No. B1487630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Phenyl-1,3-thiazol-2-yl)morpholine
CAS1211579-08-6
Molecular FormulaC13H14N2OS
Molecular Weight246.33 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C13H14N2OS/c1-2-4-10(5-3-1)11-9-17-13(15-11)12-8-14-6-7-16-12/h1-5,9,12,14H,6-8H2
InChIKeyYZFGSIUOHSCTRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine (CAS 1211579-08-6): A Structurally Differentiated Thiazole-Morpholine Scaffold for Kinase-Focused Research


2-(4-Phenyl-1,3-thiazol-2-yl)morpholine (CAS 1211579-08-6) is a heterocyclic small molecule comprising a thiazole core substituted at the 4-position with a phenyl group and at the 2-position with a morpholine ring [1]. This specific regiochemistry—morpholine attached to the thiazole C2 position rather than C4—distinguishes it from the more extensively studied isomer 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228) and places it within a family of 2-morpholinothiazole derivatives claimed as selective inhibitors of phosphoinositide 3-kinase (PI3K) enzymes in UCB Pharma patents [2]. The compound possesses the molecular formula C₁₃H₁₄N₂OS and a molecular weight of 246.33 g/mol, and is commercially available as a research-grade building block with typical purity specifications of ≥95% .

Why 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine Cannot Be Substituted by Generic Thiazole-Morpholine Analogs in PI3K-Targeted Studies


Thiazole-morpholine hybrid compounds exhibit profound functional divergence based on the position of the morpholine attachment and the nature of peripheral substituents. The 2-morpholinothiazole core, exemplified by 2-(4-phenyl-1,3-thiazol-2-yl)morpholine, is specifically claimed in the UCB Pharma patent family as conferring selective PI3K inhibition [1], whereas the regioisomeric 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228) operates through an entirely distinct mechanism as an androgen receptor DNA-binding domain (AR-DBD) inhibitor with an IC₅₀ of 280.0 nM in LNCaP cells . Furthermore, SAR studies within the thiazolyl-N-phenylmorpholine class demonstrate that even subtle modifications—such as varying the hydrazone linkage or introducing N-ethyl substituents—produce marked differences in antitumor potency across TK-10, MCF-7, and UACC-62 cell lines, with some derivatives showing potent growth inhibition while others display negligible activity [2]. Substituting 2-(4-phenyl-1,3-thiazol-2-yl)morpholine with a generic analog lacking verified activity data therefore risks complete loss of target engagement and irreproducible experimental outcomes.

Quantitative Differentiation of 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine (CAS 1211579-08-6) Versus Closest Analogs


Regiochemical Differentiation: 2-Morpholinothiazole vs. 4-Morpholinothiazole Confers Distinct Target Engagement Profiles

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine belongs to the 2-morpholinothiazole scaffold claimed in UCB Pharma patents as a selective PI3K inhibitor [1]. Its closest structural isomer, 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228, CAS 19983-28-9), differs only in the attachment position of the morpholine ring (C2 versus C4 of thiazole) yet exhibits completely divergent pharmacology as an androgen receptor DNA-binding domain (AR-DBD) inhibitor rather than a PI3K inhibitor . VPC-14228 inhibits AR in LNCaP cells with an IC₅₀ of 280.0 nM and demonstrates selectivity over estrogen receptor (ER) and progesterone receptor (PR) , whereas 2-(4-phenyl-1,3-thiazol-2-yl)morpholine's activity profile is directed toward the PI3K/Akt/mTOR signaling axis [1]. No direct head-to-head PI3K inhibition data for the target compound versus VPC-14228 were identified in the accessible literature.

PI3K inhibition Kinase inhibitor Androgen receptor

Positional Isomer Comparison: 2-Morpholino-4-phenylthiazole vs. 4-Morpholino-2-phenylthiazole Scaffolds

The target compound (2-morpholino-4-phenylthiazole) differs fundamentally from the 4-morpholino-2-phenylthiazole scaffold. BindingDB data for 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine (a 4-morpholino analog with chloro substitution) show an IC₅₀ of 50,000 nM (50 µM) against Factor XIa [1], while another 4-morpholino derivative, 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]morpholine, exhibited an IC₅₀ >300,000 nM (>300 µM) against GSK3β [2], indicating weak or negligible kinase inhibition for these 4-morpholino regioisomers. In contrast, the 2-morpholinothiazole scaffold of the target compound is explicitly claimed to confer selective PI3K inhibition [3]. The spatial orientation of the morpholine nitrogen and its electronic coupling to the thiazole ring differs substantially between C2 and C4 attachment, impacting hydrogen-bonding capacity and kinase ATP-binding pocket complementarity.

Scaffold hopping Medicinal chemistry Kinase selectivity

Intra-Class SAR Divergence: Differential Antitumor Activity Among Thiazolyl-N-phenylmorpholine Derivatives

Systematic SAR evaluation of thiazolyl-N-phenylmorpholine derivatives by Al-Soliemy et al. (2021) demonstrated that antitumor activity varies dramatically with subtle structural modifications [1]. Among the synthesized series, only N-ethyl thiosemicarbazone derivative 7 exhibited potent growth inhibition across all three tested tumor cell lines (TK-10 renal carcinoma, MCF-7 breast adenocarcinoma, and UACC-62 melanoma), whereas other closely related derivatives with different hydrazone linkages or N-substituents showed selective or minimal activity [1]. While 2-(4-phenyl-1,3-thiazol-2-yl)morpholine itself was not directly tested in this study, the data establish that the phenylthiazole-morpholine scaffold does not confer uniform biological activity; each derivative requires individual characterization. Specific IC₅₀ values for the target compound against these cell lines were not identified in the accessible literature.

Structure-activity relationship Antitumor Cancer cell lines

Core Scaffold Patent Protection and Freedom-to-Operate Differentiation

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine falls within the scope of UCB Pharma's granted US patent 8,168,634 B2 (filed 2007, granted 2012), which claims a family of thiazole derivatives substituted in the 2-position by a morpholin-4-yl moiety as selective PI3K inhibitors [1]. This patent covers the use of such compounds for treating inflammatory, autoimmune, cardiovascular, neurodegenerative, metabolic, oncological, and ophthalmic conditions [1]. In contrast, the regioisomeric 4-(4-phenylthiazol-2-yl)morpholine (VPC-14228) is associated with a distinct patent landscape focused on androgen receptor modulation. For researchers engaged in PI3K-focused drug discovery or chemical biology, the target compound represents a claimed kinase inhibitor scaffold with defined intellectual property boundaries, whereas many generic thiazole-morpholine analogs lack this specific patent linkage and may not have been optimized for PI3K selectivity.

Intellectual property Patent landscape PI3K inhibitor

Commercial Availability and Purity Specification Differentiation

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine (CAS 1211579-08-6) is commercially available from multiple specialty chemical suppliers with documented purity specifications. AK Scientific lists the compound with a minimum purity of 95% , while MolCore offers material at NLT 97% purity . The compound is also available as a standard reference material from certified reference standard providers [1]. In contrast, the regioisomeric VPC-14228 (CAS 19983-28-9) is available from different vendors with its own distinct purity and handling specifications. This commercial differentiation enables researchers to procure the exact compound required for PI3K studies rather than inadvertently acquiring the 4-morpholino isomer, which is often listed under similar or identical generic names but possesses different CAS numbers and biological profiles.

Procurement Chemical sourcing Research reagent

DNA Binding Activity Contrast: Target Scaffold vs. N-Phenylmorpholine-Thiazole Derivatives

Farghaly et al. (2020) investigated the DNA binding properties of thiazole derivatives pendent to N-phenylmorpholine moiety, demonstrating that certain derivatives in this class interact with DNA via intercalative or groove-binding mechanisms as evidenced by UV-Vis spectrophotometric titration, fluorescence quenching, and viscosity measurements [1]. This DNA-binding capability represents a potential secondary mechanism distinct from PI3K kinase inhibition. While 2-(4-phenyl-1,3-thiazol-2-yl)morpholine was not the specific compound evaluated, the study establishes that phenylthiazole-morpholine hybrid molecules can engage nucleic acid targets in addition to enzymatic targets, depending on the precise substitution pattern and linkage chemistry. In contrast, the 4-morpholino isomer VPC-14228 exerts its effects exclusively through AR-DBD protein interaction without documented direct DNA binding .

DNA binding Spectroscopic analysis Mechanism of action

Recommended Research Applications for 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine (CAS 1211579-08-6) Based on Verified Differentiation Evidence


PI3K/Akt/mTOR Pathway Chemical Biology and Probe Development

2-(4-Phenyl-1,3-thiazol-2-yl)morpholine is structurally defined within UCB Pharma's patent claims as a selective PI3K inhibitor scaffold [1]. Researchers investigating PI3K isoform selectivity, downstream Akt phosphorylation, or mTOR signaling can utilize this compound as a starting scaffold for medicinal chemistry optimization or as a chemical probe for pathway interrogation. The 2-morpholinothiazole core is specifically claimed to confer PI3K selectivity, distinguishing it from 4-morpholino analogs that exhibit weak or negligible kinase inhibition (e.g., 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]morpholine: Factor XIa IC₅₀ = 50 µM) [2].

Regioisomeric Selectivity Studies in Kinase Inhibitor SAR Programs

The compound serves as a critical comparator in structure-activity relationship (SAR) studies examining the effect of morpholine attachment position (C2 vs. C4 of thiazole) on kinase selectivity. Direct comparison with the 4-morpholino regioisomer VPC-14228 (AR-DBD inhibitor, IC₅₀ = 280.0 nM in LNCaP cells) enables researchers to deconvolute how subtle positional changes alter target engagement from PI3K to androgen receptor. This regioisomeric pair provides a valuable tool for understanding molecular recognition determinants in kinase versus nuclear receptor binding pockets.

Intellectual Property-Defined Scaffold for PI3K-Targeted Drug Discovery

For drug discovery programs requiring clear freedom-to-operate boundaries, 2-(4-phenyl-1,3-thiazol-2-yl)morpholine falls within the scope of granted US patent 8,168,634 B2 (expiration: April 17, 2028) [1]. The patent explicitly covers 2-morpholinothiazole derivatives as PI3K inhibitors for inflammatory, autoimmune, oncological, and metabolic indications. This defined IP landscape provides traceability for lead optimization efforts and facilitates strategic patent filing decisions, in contrast to generic thiazole-morpholine compounds lacking specific patent linkage.

Negative Control Selection for AR-DBD Inhibition Assays

Given that the 4-morpholino isomer VPC-14228 potently inhibits AR-DBD (IC₅₀ = 280.0 nM) , 2-(4-phenyl-1,3-thiazol-2-yl)morpholine can serve as a structurally matched negative control in androgen receptor studies. The near-identical molecular formula (C₁₃H₁₄N₂OS, MW 246.33) and physicochemical properties, combined with divergent biological activity (PI3K vs. AR), make this regioisomeric pair ideal for confirming target specificity and excluding off-target AR effects in cellular assays.

Quote Request

Request a Quote for 2-(4-Phenyl-1,3-thiazol-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.